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Compound of Interest

Compound Name: 3-(2-Nitrophenoxy)propanoic acid

Cat. No.: B1361564 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 3-(2-nitrophenoxy)propanoic acid

Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(2-
nitrophenoxy)propanoic acid (CAS No. 6336-59-0). Designed for researchers, scientists, and

professionals in drug development, this document delves into the principles and interpretation

of key analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS). By synthesizing theoretical principles with practical experimental

considerations, this guide serves as an authoritative resource for the structural elucidation and

characterization of this bifunctional molecule. Each section includes detailed protocols, data

interpretation grounded in established chemical principles, and illustrative visualizations to

ensure clarity and scientific integrity.

Introduction and Molecular Overview
3-(2-nitrophenoxy)propanoic acid is an organic compound featuring a propanoic acid moiety

linked to an ortho-substituted nitrobenzene ring via an ether bond. Its molecular structure

combines the distinct chemical properties of a carboxylic acid, an aromatic ether, and a

nitroaromatic system. This unique combination makes it a molecule of interest in synthetic

chemistry and as a potential building block in medicinal chemistry.

The unambiguous characterization of such molecules is paramount for any research or

development application. Spectroscopic analysis provides the definitive data required for
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structural confirmation and purity assessment. This guide will systematically explore the

expected spectroscopic signatures of 3-(2-nitrophenoxy)propanoic acid.

Key Molecular Information:

Molecular Formula: C₉H₉NO₅[1][2][3]

Molecular Weight: 211.17 g/mol [1][3]

CAS Number: 6336-59-0[1][2][4][5]

The following sections will detail the application of NMR (¹H and ¹³C), IR, and MS for the

comprehensive analysis of this compound.

Caption: Molecular structure of 3-(2-nitrophenoxy)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR Spectroscopy
Expertise & Experience: Causality Behind Experimental Choices In ¹H NMR, the chemical shift

of a proton is dictated by its local electronic environment. Electron-withdrawing groups, like the

nitro group, deshield nearby protons, shifting their resonance signal downfield (to a higher ppm

value). Conversely, electron-donating groups shield protons, moving their signal upfield. Spin-

spin coupling, observed as signal splitting, reveals the number of neighboring, non-equivalent

protons, providing crucial connectivity information.

Experimental Protocol: A Self-Validating System

Sample Preparation: Accurately weigh ~5-10 mg of 3-(2-nitrophenoxy)propanoic acid and

dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of

solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic

proton is observable.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard,

which is defined as 0.0 ppm.

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a

spectrometer operating at a frequency of 300 MHz or higher. A higher field strength provides

better signal dispersion and resolution.

Validation Step: To confirm the identity of the acidic proton, a D₂O exchange experiment can

be performed. After the initial spectrum is acquired, a drop of D₂O is added to the NMR tube,

the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the

acidic -COOH proton will disappear or significantly diminish.[6]

Data Interpretation and Predicted Spectrum

Aromatic Protons (H3, H4, H5, H6): The four protons on the benzene ring are all in unique

chemical environments. Due to the strong electron-withdrawing effect of the ortho-nitro group

and the ether linkage, these protons will be deshielded and appear in the ~7.0 - 8.2 ppm

range. Their signals will exhibit complex splitting patterns (multiplets) due to coupling with

adjacent aromatic protons. H3, being ortho to the nitro group, is expected to be the most

downfield proton.

Methylene Protons (H7): These two protons are adjacent to the ether oxygen. The oxygen

atom's electronegativity will deshield them, placing their signal around ~4.4 ppm. This signal

is expected to be a triplet, as it is coupled to the two neighboring H8 protons (n+1 = 2+1 = 3).

Methylene Protons (H8): These two protons are alpha to the carbonyl group. They are less

deshielded than H7 and are expected to resonate around ~2.9 ppm. This signal will also be a

triplet, as it is coupled to the two neighboring H7 protons.

Carboxylic Acid Proton (-OH): This acidic proton is highly deshielded and typically appears

as a broad singlet far downfield, in the ~10-12 ppm range.[6][7] Its broadness is due to

hydrogen bonding and chemical exchange. This signal will disappear upon D₂O exchange.

Table 1: Predicted ¹H NMR Data
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Integration

-COOH 10.0 - 12.0 broad singlet (br s) 1H

H3 ~8.1 multiplet (m) 1H

H4, H5, H6 7.0 - 7.8 multiplet (m) 3H

-O-CH₂- (H7) ~4.4 triplet (t) 2H

| -CH₂-COOH (H8) | ~2.9 | triplet (t) | 2H |

¹³C NMR Spectroscopy
Experimental Protocol The sample is prepared as for ¹H NMR. ¹³C NMR spectra are typically

acquired using a proton-decoupled pulse sequence, which results in a spectrum of sharp

singlets, where each signal corresponds to a unique carbon environment.

Data Interpretation and Predicted Spectrum The molecule possesses 9 carbon atoms, all of

which are in chemically non-equivalent environments, leading to an expectation of 9 distinct

signals.

Carbonyl Carbon (C9): The carboxylic acid carbonyl carbon is the most deshielded and will

appear furthest downfield, typically in the range of ~170-180 ppm.[8]

Aromatic Carbons (C1-C6): The six aromatic carbons will resonate between ~115 - 155 ppm.

The carbons directly attached to electronegative groups will be most affected. C1 (attached

to the ether oxygen) and C2 (attached to the nitro group) will have characteristic shifts at the

lower end of this range.

Methylene Carbon (C7): The carbon atom bonded to the ether oxygen is significantly

deshielded and is expected to appear around ~65-70 ppm.

Methylene Carbon (C8): The carbon alpha to the carbonyl group will resonate further upfield,

around ~30-35 ppm.

Table 2: Predicted ¹³C NMR Data
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

-COOH (C9) 170 - 180

C-NO₂ (C2) ~150

C-O- (C1) ~153

Aromatic C-H (C3-C6) 115 - 135

-O-CH₂- (C7) 65 - 70

| -CH₂-COOH (C8) | 30 - 35 |

Infrared (IR) Spectroscopy
Expertise & Experience: Causality Behind Experimental Choices IR spectroscopy measures

the absorption of infrared radiation by a molecule, which excites molecular vibrations

(stretching, bending). The frequency of absorption is characteristic of the specific bond and

functional group. The presence of strong, distinct functional groups like a carbonyl (C=O), a

hydroxyl (-OH), and a nitro group (-NO₂) makes IR spectroscopy an exceptionally reliable and

rapid method for initial characterization.

Experimental Protocol: A Self-Validating System

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the solid

sample is placed directly onto the ATR crystal. For the KBr pellet method, ~1 mg of the

sample is ground with ~100 mg of dry KBr powder and pressed into a transparent disk.

Background Scan: A background spectrum of the empty instrument (or pure KBr pellet) is

recorded. This is a critical step to subtract atmospheric (CO₂, H₂O) and accessory

absorptions from the sample spectrum.

Sample Scan: The sample is scanned, typically over the range of 4000-400 cm⁻¹. The final

spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation and Key Absorptions The IR spectrum of 3-(2-nitrophenoxy)propanoic
acid will be dominated by the characteristic absorptions of its functional groups.
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-OH Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the

2500-3300 cm⁻¹ region. This broadening is a hallmark of the hydrogen-bonded hydroxyl

group in a carboxylic acid dimer.[9]

C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands just

above 3000 cm⁻¹ (~3050-3100 cm⁻¹), while aliphatic C-H stretches from the methylene

groups appear just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).[10]

C=O Stretch (Carbonyl): A very strong and sharp absorption band characteristic of the

carboxylic acid carbonyl group will be present around 1700-1725 cm⁻¹.[9]

NO₂ Stretches (Nitro Group): This group gives rise to two distinct and strong bands: an

asymmetrical stretch between 1500-1550 cm⁻¹ and a symmetrical stretch between 1300-

1370 cm⁻¹.[11][12] These two bands are highly diagnostic for the presence of a nitro group.

C-O Stretches (Ether & Carboxylic Acid): Strong absorption bands in the fingerprint region,

between 1000-1300 cm⁻¹, will correspond to the C-O stretching vibrations of the aromatic

ether and the carboxylic acid.

Table 3: Characteristic IR Absorption Bands
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Vibrational Mode Functional Group
Expected
Wavenumber
(cm⁻¹)

Intensity

O-H Stretch Carboxylic Acid 2500 - 3300 Strong, Very Broad

C-H Stretch Aromatic 3050 - 3100 Medium-Weak

C-H Stretch Aliphatic 2850 - 2960 Medium

C=O Stretch Carbonyl 1700 - 1725 Strong, Sharp

N-O Asymmetric

Stretch
Nitro 1500 - 1550 Strong

N-O Symmetric

Stretch
Nitro 1300 - 1370 Strong

C-O Stretch
Ether / Carboxylic

Acid
1000 - 1300 Strong

| C=C Stretch | Aromatic | 1450 - 1600 | Medium-Variable |

Mass Spectrometry (MS)
Expertise & Experience: Causality Behind Experimental Choices Mass spectrometry provides

the exact molecular weight of a compound and offers structural clues through its fragmentation

pattern. The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft

ionization method ideal for polar molecules like carboxylic acids, as it typically keeps the

molecule intact, allowing for clear observation of the molecular ion (e.g., [M-H]⁻ or [M+H]⁺).

Experimental Protocol: A Self-Validating System

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like

methanol or acetonitrile/water.

Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant

flow rate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged

droplets. As the solvent evaporates, charged molecular ions are released into the gas phase.

Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where

they are separated based on their mass-to-charge ratio (m/z). Data can be acquired in both

positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to validate the molecular weight.

Data Interpretation and Fragmentation Pattern

Molecular Ion: Given the molecular weight of 211.17 g/mol , the high-resolution mass

spectrum should show a prominent peak at m/z ≈ 212.0504 in positive ion mode

([C₉H₁₀NO₅]⁺) or m/z ≈ 210.0453 in negative ion mode ([C₉H₈NO₅]⁻).

Fragmentation: The fragmentation pattern provides a roadmap of the molecule's structure.

Key fragment ions would likely arise from the cleavage of the weakest bonds.

[M-H]⁻
m/z = 210

[M-H-CO₂]⁻
m/z = 166

- CO₂

[2-nitrophenolate]⁻
m/z = 138

- C₃H₄O₂

[M-H-NO₂]⁻
m/z = 164

- NO₂

Click to download full resolution via product page

Caption: Plausible fragmentation pathway in negative ion ESI-MS.

Table 4: Predicted Key Mass Spectrometry Peaks (ESI Negative Mode)

m/z (Predicted) Ion Formula Description

210.05 [C₉H₈NO₅]⁻ Molecular Ion [M-H]⁻

166.06 [C₈H₈NO₃]⁻ Loss of carbon dioxide (-CO₂)

164.04 [C₉H₈O₃]⁻ Loss of nitro group (-NO₂)
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| 138.03 | [C₆H₄NO₂]⁻ | Cleavage of ether bond to give 2-nitrophenolate anion |

Integrated Analytical Workflow and Conclusion
The structural confirmation of 3-(2-nitrophenoxy)propanoic acid is not reliant on a single

technique but on the convergent validation from multiple spectroscopic methods. The workflow

below illustrates a robust process for characterization.
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Initial Analysis

Detailed Structural Elucidation

Final Confirmation

Sample Received

FT-IR Spectroscopy

Check Functional Groups

ESI-MS

Determine Molecular Weight

¹H NMR

¹³C NMR

Confirm C-H Framework D₂O Exchange

Identify Acidic Proton

Structure Confirmed

Click to download full resolution via product page

Caption: Integrated workflow for spectroscopic characterization.

In conclusion, the spectroscopic profile of 3-(2-nitrophenoxy)propanoic acid is highly

characteristic. ¹H and ¹³C NMR define its precise carbon-hydrogen framework and connectivity.
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Infrared spectroscopy rapidly confirms the presence of the key carboxylic acid, nitro, and ether

functional groups. Finally, mass spectrometry validates the molecular weight and provides

corroborating structural evidence through fragmentation analysis. Together, these techniques

provide a self-validating system for the unambiguous identification and characterization of the

molecule, meeting the rigorous standards required for research and development.

References
AccelaChem. 6336-59-0, 3-(2-Nitrophenoxy)propionic Acid.
EON Biotech. 3-(2-Nitrophenoxy)propionic Acid – (6336-59-0).
Capot Chemical. Specifications of 3-(2-Nitrophenoxy)propionic Acid.
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid.
PubChem. 3-(2-Nitrophenyl)propionic acid | C9H9NO4 | CID 74818.
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid.
University of California, Davis. IR: nitro groups.
SIELC Technologies. 3-(2-Nitrophenyl)propionic acid.
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive
Proposition. Spectroscopy Online.
PubChem. 3-(2-Nitrophenyl)-2-propenoic acid | C9H7NO4 | CID 735923.
SpectraBase. Propionic acid.
Nagwa. Question Video: ¹H NMR Spectrum of Propanoic Acid.
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental)
(HMDB0000237).
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.
OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry.
University of Colorado Boulder. Infrared Spectroscopy Handout.
NIST WebBook. 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester.
Stenutz. 3-(2-nitrophenyl)propanoic acid.
ResearchGate. Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-
nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes.
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
Amanote Research. Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-
Yl)-3-(4-Nitrophenyl)prop-2-En-1-One.
SpectraBase. Propanoic acid, 2-(4-nitrophenoxy)-, N'-(2-furanylmethylidene)hydrazide -
Optional[1H NMR].
SpectraBase. 3-(4-Nitrophenyl)propanoic acid - Optional[Vapor Phase IR].
NIST WebBook. Propanoic acid.
Doc Brown's Chemistry. infrared spectrum of propanoic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. Infrared spectral studies of propanoic acid in various solvents.
Digital Commons @ Michigan Tech. Spectroscopic characterization, DFT calculations, in
vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and
its trivalent metal complexes.
Doc Brown's Chemistry. 13C NMR spectrum of 2-methylpropanoic acid.
YouTube. Introduction to IR Spectroscopy - Carboxylic Acids.
Journal of Materials Chemistry C. Spectroscopic characterization of the structural properties
of quinoxalinophenanthrophenazine thin films.
MDPI. Effect of Ultrasonic-Assisted Extraction on the Structural and Physiological Activity of
Jackfruit Polysaccharides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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